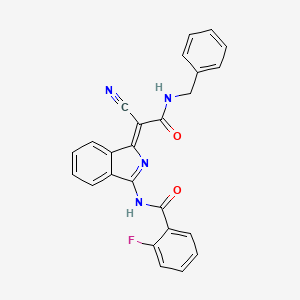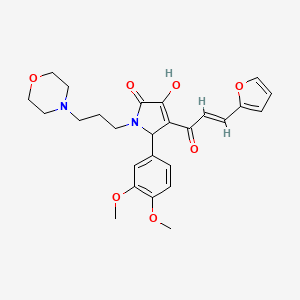
(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H30N2O7 and its molecular weight is 482.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(E)-5-(3,4-Dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one belongs to a class of compounds that includes pyrrole derivatives. These compounds have been synthesized and characterized in various studies. For example, Singh, Rawat, and Sahu (2014) synthesized a related pyrrole chalcone derivative and analyzed it using spectroscopic techniques, providing insights into its molecular structure and potential interactions (Singh, Rawat, & Sahu, 2014).
Potential in Synthesis of Heterocyclic Compounds
The structure of these pyrrole derivatives lends them to be potential precursors in the synthesis of various heterocyclic compounds. Research by Kuticheva, Pevzner, and Petrov (2015) on related furan-2-carboxylic and acrylic acids derivatives demonstrates the versatility of these compounds in synthesizing diverse heterocyclic structures (Kuticheva, Pevzner, & Petrov, 2015).
Potential in Organic Electronics
Compounds containing furan-2-yl groups have shown promise in the field of organic electronics. Du et al. (2017) evaluated the use of (E)-1,2-di(furan-2-yl)ethene in diketopyrrolopyrrole alternating copolymers for transistors, indicating potential applications of similar furan-containing compounds in electronic devices (Du et al., 2017).
Anticancer and Antibacterial Applications
Some derivatives of these compounds have been investigated for their anticancer and antibacterial properties. Tarleton et al. (2013) synthesized a series of focused compound libraries from a similar lead compound, revealing the potential of such compounds in medicinal chemistry (Tarleton et al., 2013).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-32-21-9-6-18(17-22(21)33-2)24-23(20(29)8-7-19-5-3-14-35-19)25(30)26(31)28(24)11-4-10-27-12-15-34-16-13-27/h3,5-9,14,17,24,30H,4,10-13,15-16H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNPMIAHYHIRPS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

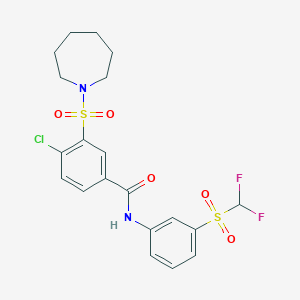

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)
![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)
![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)
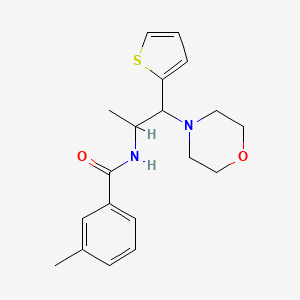
![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)
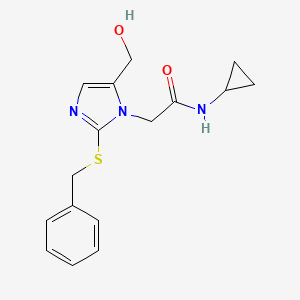
![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)
![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)
